3,5-difluoro-N-hydroxybenzamide
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Overview
Description
3,5-Difluoro-N-hydroxybenzamide is an organic compound with the molecular formula C7H5F2NO2 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-hydroxybenzamide typically involves the reaction of 3,5-difluorobenzoic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxylamine derivative. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives .
Scientific Research Applications
3,5-Difluoro-N-hydroxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-hydroxybenzamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-hydroxybenzamide: Similar in structure but with chlorine atoms instead of fluorine.
3,5-Difluoroaniline: Contains the same fluorine substitution but with an amine group instead of a hydroxyl group.
3,5-Difluorobenzenesulfonamide: Similar fluorine substitution but with a sulfonamide group
Uniqueness
3,5-Difluoro-N-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzamide structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C7H5F2NO2 |
---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
3,5-difluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C7H5F2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11) |
InChI Key |
HIJCVQNNEDULLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NO |
Origin of Product |
United States |
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